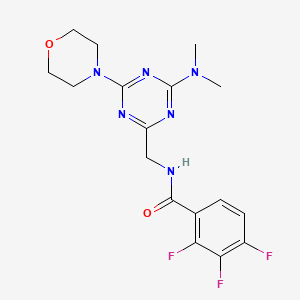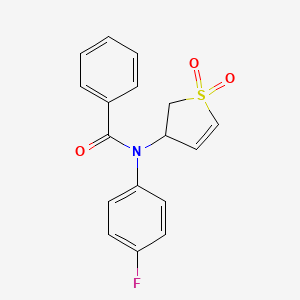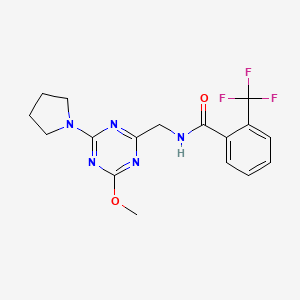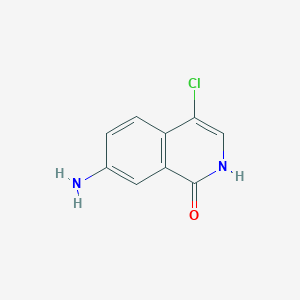![molecular formula C28H26N2O6 B2654211 (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid CAS No. 2418595-94-3](/img/structure/B2654211.png)
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid is a useful research compound. Its molecular formula is C28H26N2O6 and its molecular weight is 486.524. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioimaging Applications
A fluorene derivative has been utilized in bioimaging to target integrin receptors. Morales et al. (2010) investigated a water-soluble fluorene derivative for its photophysical properties and bioimaging potential. The compound exhibited high fluorescence quantum yield and strong aggregation in water, making it suitable for two-photon fluorescence microscopy (2PFM) imaging of U87MG cells, demonstrating high selectivity for alpha(v)beta(3) integrin. This specificity makes it particularly attractive for integrin imaging, highlighting its utility in biological research and potential medical diagnostics (Morales et al., 2010).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry , the fluorenyl moiety has been explored for the synthesis of novel materials. Trejo-Machin et al. (2017) demonstrated the use of phloretic acid, a phenolic compound, in enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This novel approach opens doors to various applications due to the vast number of -OH bearing compounds in materials science (Trejo-Machin et al., 2017).
Peptide Synthesis
The Fmoc group is extensively used in solid phase peptide synthesis (SPPS), where it serves as a temporary protection for the amino group, allowing for the sequential addition of amino acids to form peptides. Fields and Noble (2009) discussed the advancements in Fmoc SPPS, including the introduction of various solid supports and side chain protecting groups. These developments have enabled the synthesis of biologically active peptides and small proteins, illustrating the crucial role of Fmoc-protected amino acids in bioorganic chemistry (Fields & Noble, 2009).
Nanotechnology and Hydrogel Formation
C-terminal cation-modified Fmoc-phenylalanine derivatives have shown potential in nanotechnology and hydrogel formation . Rajbhandary et al. (2017) reported that these derivatives can spontaneously self-assemble into hydrogel networks without pH adjustment or organic cosolvents. At higher concentrations, they form unique sheet-based nanotube structures, distinct from the parent Fmoc-Phe carboxylic acids. This ability to form nanotubes is dependent on the positive charge at the C-terminus, providing insights into the self-assembly pathways of Fmoc-Phe derivatives and their applications in biotechnology (Rajbhandary et al., 2017).
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O6/c1-2-14-35-27(33)29-19-9-7-8-18(15-19)16-25(26(31)32)30-28(34)36-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h2-13,15,24-25H,1,14,16-17H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSXGCWLSSBVOG-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654131.png)
![5,6-Dimethyl-7-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654132.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide](/img/structure/B2654133.png)
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2654134.png)



![Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2654142.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654148.png)
![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2654149.png)
